Linichlorin A

Description

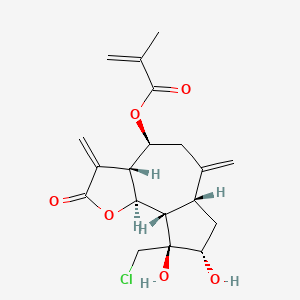

Structure

2D Structure

3D Structure

Properties

CAS No. |

62462-98-0 |

|---|---|

Molecular Formula |

C19H23ClO6 |

Molecular Weight |

382.8 g/mol |

IUPAC Name |

[(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H23ClO6/c1-8(2)17(22)25-12-5-9(3)11-6-13(21)19(24,7-20)15(11)16-14(12)10(4)18(23)26-16/h11-16,21,24H,1,3-7H2,2H3/t11-,12-,13-,14+,15-,16-,19+/m0/s1 |

InChI Key |

ONMAQPPVCANFPB-HBMVKAIRSA-N |

SMILES |

CC(=C)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O |

Isomeric SMILES |

CC(=C)C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H]([C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(CCl)O)O |

Canonical SMILES |

CC(=C)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Linichlorin A; Elegin; |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation for Research

In-depth Molecular Architecture Analysis

Understanding the molecular architecture of Linichlorin A requires dissecting its fundamental structural components and their spatial arrangement. humantechnopole.itinstitut-curie.org

Core Scaffold Determination

This compound is classified as a guaianolide sesquiterpene lactone. researchgate.netmdpi.comresearchgate.netroyalsocietypublishing.org The core scaffold of guaianolides is a bicyclic system consisting of a five-membered ring (cyclopentane) fused to a seven-membered ring (cycloheptane). researchgate.netmdpi.comroyalsocietypublishing.org In the case of this compound, this guaiane (B1240927) skeleton forms the central framework of the molecule. mdpi.comresearchgate.net

Identification of Key Functional Groups and Stereochemistry

Key functional groups present in this compound include an α-methylene-γ-lactone ring and hydroxyl groups. researchgate.netcsic.esontosight.ai The presence of the α-methylene-γ-lactone ring is particularly significant and is often associated with the biological activity of sesquiterpene lactones. researchgate.net The molecule also contains an ester group, specifically a methacrylate (B99206) ester. csic.es

Analysis of Chlorination Patterns

A defining feature of this compound is the presence of chlorine atoms within its structure. mdpi.comroyalsocietypublishing.orgontosight.ai The analysis of chlorination patterns involves identifying the position and number of chlorine substituents on the molecule. mdpi.comroyalsocietypublishing.orgontosight.airesearchgate.net In this compound, a chloromethyl group is present. mdpi.commedkoo.com The incorporation of chlorine atoms into sesquiterpene lactones is a known modification that can influence their biological activity. royalsocietypublishing.orgresearchgate.net

Advanced Spectroscopic and Spectrometric Techniques in Elucidation

Spectroscopic and spectrometric techniques are indispensable tools for the elucidation of complex natural product structures like this compound. researchgate.netmdpi.comcsic.esanu.edu.aumdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy, including both 1D and 2D techniques, is a powerful method for determining the connectivity of atoms and identifying functional groups in a molecule. researchgate.netmdpi.comanu.edu.auresearchgate.netresearchgate.netuc.ptacdlabs.comrsc.org For this compound, proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) spectra provide detailed information about the hydrogen and carbon environments, respectively. researchgate.netmdpi.comcsic.esresearchgate.netresearchgate.net Analysis of chemical shifts, coupling constants, and signal intensities in ¹H NMR spectra helps in assigning protons to specific positions in the molecule and understanding their neighboring environments. csic.esresearchgate.netrsc.orghmdb.ca ¹³C NMR provides information about the carbon skeleton and the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary, carbonyl). researchgate.netrsc.org

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing through-bond and through-space correlations between nuclei. acdlabs.com COSY reveals couplings between adjacent protons. HSQC correlates protons with the carbons to which they are directly attached. HMBC provides correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular framework and confirming the positions of functional groups and substituents. acdlabs.com The detailed analysis of NMR data allows for the unambiguous assignment of most, if not all, protons and carbons in the this compound molecule, providing critical data for structural confirmation. csic.esresearchgate.netresearchgate.net

Mass Spectrometry (MS/MS) for Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. researchgate.netmdpi.comcsic.esanu.edu.aumdpi.comrfi.ac.uk For this compound, high-resolution mass spectrometry can confirm its molecular formula, C₁₉H₂₃ClO₆. csic.esmdpi.commedkoo.comnih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). mdpi.comrfi.ac.ukncsu.edumsu.edunationalmaglab.org This technique is particularly useful for obtaining structural information by breaking down the molecule into smaller, characteristic pieces. mdpi.comrfi.ac.ukncsu.edunationalmaglab.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique employed in structural elucidation to identify the functional groups present within a molecule. This method probes the vibrations of chemical bonds when exposed to infrared radiation. Each distinct functional group absorbs IR radiation at characteristic frequencies, providing a unique spectral fingerprint that aids in structural determination. The absorption bands observed in an IR spectrum correspond to specific vibrational modes, such as stretching and bending, of the bonds within the molecule.

In the structural characterization of natural products like this compound, which is a sesquiterpene lactone isolated from Centaurea linifolia, IR spectroscopy has been utilized as one of the key spectroscopic methods researchgate.net. While detailed lists of specific IR absorption peaks and their assignments for this compound were not available in the consulted literature, the general principles of IR spectroscopy are directly applicable to its analysis researchgate.netresearchgate.net.

Based on the known structural class of this compound as a sesquiterpene lactone with the molecular formula C₁₉H₂₃ClO₆ researchgate.net, several functional groups are expected to be present, including carbonyl groups (C=O) from the lactone and likely an ester, hydroxyl groups (O-H), carbon-carbon double bonds (C=C), carbon-hydrogen bonds (C-H) in various hybridization states, carbon-oxygen bonds (C-O), and a carbon-chlorine bond (C-Cl) researchgate.net.

General IR correlation charts indicate typical absorption ranges for these functional groups. For instance, carbonyl stretching vibrations typically appear in the region of 1650-1800 cm⁻¹, with the exact position influenced by factors such as conjugation and ring size biorxiv.orgarxiv.orglibretexts.org. Hydroxyl stretching vibrations usually result in a broad band in the 3200-3600 cm⁻¹ range libretexts.orgmdpi.com. C-H stretching vibrations from aliphatic groups are typically observed between 2850 and 3000 cm⁻¹, while those from alkene or aromatic groups appear at higher frequencies (above 3000 cm⁻¹) biorxiv.orglibretexts.orgmdpi.com. C=C stretching vibrations are often found in the 1600-1680 cm⁻¹ region biorxiv.orgmdpi.com. C-O stretching vibrations in esters, ethers, or alcohols typically absorb in the fingerprint region, usually between 1000 and 1300 cm⁻¹ arxiv.orgmdpi.com. The presence of a C-Cl bond is also expected to give rise to characteristic absorption bands, typically in the 600-800 cm⁻¹ range mdpi.commdpi.com.

Biosynthesis, Isolation, and Derivatization in Research

Natural Sources and Advanced Isolation Methodologies

Linichlorin A has been identified in various natural sources, primarily within the plant kingdom. Its isolation involves a series of extraction and purification steps tailored to the specific source material.

Terrestrial Plant Extraction and Fractionation Techniques

This compound has been reported in terrestrial plants, notably species belonging to the Centaurea genus, such as Centaurea linifolia and Centaurea solstitialis. researchgate.netieb-chile.cl It has also been found in Saussurea elegans and Rhaponticum repens. nih.gov

The extraction of compounds like this compound from terrestrial plants typically involves processes aimed at separating the desired metabolites from the plant matrix. General plant extraction procedures can include methods such as maceration, digestion, decoction, infusion, percolation, Soxhlet extraction, superficial extraction, ultrasound-assisted, and microwave-assisted extractions. nih.gov Following extraction, fractionation techniques are employed to separate the complex mixture of compounds present in the crude extract based on their physicochemical properties. This can involve partitioning the extract between immiscible solvents of varying polarities to obtain fractions enriched in compounds with similar characteristics. protocols.ioresearchgate.net For instance, successive extraction with solvents like hexane, ethyl acetate, methanol, and water can be used to obtain fractions of different polarities. biorxiv.org

Marine Organism Isolation Protocols

While primarily associated with terrestrial plants, research into natural products extends to marine organisms as a source of novel compounds. Isolation protocols from marine organisms are adapted to the specific type of organism (e.g., bacteria, sponges, algae) and the nature of the target compounds. General strategies for isolating bioactive compounds from marine organisms involve initial extraction, followed by separation of the crude extract into fractions based on polarity. researchgate.net These protocols often need to address the unique challenges posed by marine matrices, such as the presence of salts and other marine-specific metabolites. frontiersin.orgresearchgate.net

Chromatographic Purification Strategies (e.g., Column Chromatography, Preparative TLC)

Chromatographic techniques are essential for the purification of this compound from crude extracts and fractions. These methods separate compounds based on their differential interaction with a stationary phase and a mobile phase.

Column chromatography is a widely used technique for initial purification and fractionation of plant extracts. biorxiv.orgmdpi.com It involves packing a column with an adsorbent material, such as silica (B1680970) gel, and eluting the compounds with a solvent or a gradient of solvents. mdpi.com Fractions are collected based on the elution profile.

Preparative Thin-Layer Chromatography (Prep TLC) is another valuable technique for purifying small to moderate quantities of compounds. rochester.edu Prep TLC plates have a thicker layer of adsorbent material compared to analytical TLC plates. rochester.educhemistryabc.com The sample is applied as a thin line on the plate, and after development in a suitable solvent system, the separated bands containing the target compound are visualized (often under UV light if the compound is UV active) and scraped off the plate. rochester.educhemistryabc.com The compound is then eluted from the scraped adsorbent material. rochester.edu TLC can also be used as a rapid method to determine the appropriate solvent system for larger-scale preparative separations like column chromatography. obrnutafaza.hr

Other chromatographic methods commonly employed in natural product purification, depending on the properties of the compound and the complexity of the mixture, can include high-performance liquid chromatography (HPLC) and other forms of column chromatography such as ion exchange chromatography or reversed-phase chromatography. nih.govpolypeptide.comekb.eg

Biosynthetic Pathway Elucidation and Engineering

The biosynthesis of natural products like this compound involves complex enzymatic pathways. Elucidating these pathways is crucial for understanding how these compounds are produced in nature and for potential biotechnological applications.

Proposed Biosynthetic Precursors

This compound is a sesquiterpene lactone, a class of natural products derived from the isoprenoid pathway. Sesquiterpenes are typically formed from farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid precursor. royalsocietypublishing.org Sesquiterpene lactones, including guaianolides like this compound, are thought to be derived from germacranolides, with costunolide (B1669451) being considered a pivotal precursor for various sesquiterpene lactone subclasses, including guaianolides. royalsocietypublishing.orgresearchgate.net

The chlorinated nature of this compound suggests the involvement of halogenation in its biosynthetic pathway. Halogenation is a common modification of guaianolides in plants of the Centaurea genus. royalsocietypublishing.orgresearchgate.net

Enzymatic Catalysis and Gene Regulation Studies

The biosynthesis of sesquiterpene lactones, including the chlorination step, is catalyzed by specific enzymes. While detailed enzymatic and gene regulation studies specifically for this compound's biosynthesis are not extensively detailed in the provided search results, general insights into sesquiterpene lactone biosynthesis and halogenation in plants can be inferred.

Enzymes involved in sesquiterpene biosynthesis include terpene synthases that cyclize FPP to various sesquiterpene scaffolds. Further modifications, such as oxidation and lactonization, are carried out by other enzymes, including cytochrome P450 enzymes and dehydrogenases. royalsocietypublishing.org

The halogenation of guaianolides, leading to compounds like this compound, is proposed to be carried out by flavin-dependent halogenases, specifically FADH2-dependent halogenases. royalsocietypublishing.orgresearchgate.net These enzymes are thought to act on a hydroxyl group that has been previously introduced by a hydroxylase enzyme. royalsocietypublishing.orgresearchgate.net

Studies on the elucidation of biosynthetic pathways often involve identifying candidate genes through techniques like co-expression analysis and gene cluster mining, followed by heterologous expression of these genes to characterize the enzymatic activity. nih.govfrontiersin.org Gene regulation studies investigate the mechanisms that control the expression of the genes encoding these biosynthetic enzymes, which can be influenced by environmental factors and developmental cues. nih.gov

Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound.

Genetic Engineering Approaches for Enhanced Production (Conceptual)

While detailed genetic engineering strategies specifically for enhancing this compound production are not extensively documented in the provided search results, the broader field of natural product biosynthesis and metabolic engineering offers conceptual frameworks applicable to such endeavors. Sesquiterpene lactones, including guaianolides like this compound, are derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the isoprenoid precursors. Genetic engineering can potentially target key enzymes within these pathways or enzymes specific to the later stages of guaianolide biosynthesis, such as terpene synthases, hydroxylases, and halogenases, which are involved in the characteristic chlorination seen in this compound. royalsocietypublishing.orgmdpi.com

The biosynthesis of plant sesquiterpene lactones requires enzymes like germacrene A synthase (GAS) and germacrene A oxidase (GAO). royalsocietypublishing.org Halogenation, a crucial step in the formation of chlorinated guaianolides like this compound, is proposed to be carried out by flavin-dependent halogenases acting on hydroxylated intermediates. royalsocietypublishing.org Conceptually, overexpression of genes encoding these key biosynthetic enzymes in a suitable host organism (plant or microbial) could lead to increased production of this compound. frontiersin.orgosti.govnih.gov Conversely, understanding the regulatory elements controlling these genes could allow for targeted activation or enhancement of their expression.

Metabolic engineering efforts in other plant systems, such as mint for monoterpene production, have demonstrated the potential to alter carbon flux through biosynthetic pathways by manipulating endogenous and heterologous enzymes through overexpression or RNA interference (RNAi). frontiersin.org Similar approaches could be envisioned for this compound biosynthesis, aiming to channel metabolic resources towards its synthesis and potentially reduce the production of competing compounds.

Furthermore, the evolution of biosynthetic gene clusters (BGCs) in bacteria suggests that BGCs for complex molecules can evolve through the merger of smaller sub-clusters. plos.org While this compound is a plant product, this principle highlights the potential for combining genetic elements from different sources to construct or enhance biosynthetic pathways in a heterologous host for improved production. plos.org

Chemical Derivatization for Structure-Activity Relationship Studies

Chemical derivatization is a fundamental technique in natural product research to explore the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR). By modifying specific functional groups on the this compound molecule, researchers can synthesize analogs with altered properties, which can then be tested for biological activity to understand which parts of the molecule are essential for its effects.

Strategic chemical modifications of sesquiterpene lactones, including those structurally related to this compound, have been employed to investigate their biological activities. For example, chemical derivatization of cynaropicrin, another sesquiterpene lactone, has been used in SAR studies against Trypanosoma brucei. researchgate.net

Modifications can involve various reactions targeting functional groups present in this compound, such as hydroxyl groups, the α,β-unsaturated carbonyl system (the butenolide ring), and the ester moiety. These modifications might include esterification, etherification, reduction, oxidation, or addition reactions across double bonds. The goal is to create a library of analogs with systematic structural variations.

Research on this compound and related chlorinated guaianolides from Centaurea species has shown that these compounds exhibit potent growth inhibition against various human tumor cell lines. researchgate.net SAR studies in this context would involve synthesizing derivatives with modifications at different positions of the guaianolide core or the attached ester group to determine how these changes impact their cytotoxic activity and mechanism of action. For instance, modifications around the α-methylene group in the butenolide ring are often of interest due to its known reactivity and importance for the biological activity of many sesquiterpene lactones.

Derivatization can also be used to create this compound analogs with enhanced properties for specific research applications, such as spectroscopic probes or tools for mechanistic studies. Introducing a tag, like a fluorescent group or a handle for click chemistry (e.g., an alkyne or azide), allows researchers to track the compound in biological systems, identify its cellular targets, or study its interactions with biomolecules. nih.govnih.gov

For example, incorporating a fluorescent tag into this compound could enable live-cell imaging to determine its cellular localization or monitor its uptake and distribution. Attaching an alkyne or azide (B81097) handle allows for subsequent conjugation to reporter molecules (like biotin (B1667282) or fluorophores) or solid supports via click chemistry. This "arming" strategy facilitates the identification of protein targets through techniques like affinity purification followed by mass spectrometry (chemoproteomics). nih.govnih.gov

Such derivatization for enhanced research utility is crucial for understanding the molecular mechanisms by which this compound exerts its biological effects, such as its reported inhibition of p27Kip1 ubiquitination and consequent stabilization of p27Kip1 levels in cancer cells. nih.govacs.org By using appropriately derivatized probes, researchers can potentially identify the specific proteins that this compound interacts with in the Skp2-Cks1-p27Kip1 pathway or other cellular processes. nih.govacs.org

Mechanistic Insights into Biological Activities

Elucidation of Cellular Pathways of Action

Studies investigating the cellular pathways influenced by Linichlorin A have primarily highlighted its ability to induce programmed cell death, known as apoptosis, and to modulate the progression of the cell cycle. These mechanisms are critical in understanding its potential as a cytotoxic agent against tumor cells.

Apoptosis Induction Mechanisms

This compound has been identified as a potent inducer of apoptosis in human tumor cells, with its mechanism of action associated with several key events within the apoptotic cascade. These events include the release of cytochrome c from mitochondria, the activation of caspases, and the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.comresearchgate.net

A crucial step in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondria into the cytosol. This compound has been shown to induce a concentration-dependent release of mitochondrial cytochrome c in U-937 human leukemia cells. csic.es This translocation of cytochrome c is an early event in the apoptotic process induced by compounds like this compound, preceding or occurring concurrently with the activation of executioner caspases. embopress.org The release of cytochrome c into the cytosol is a key indicator of mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic apoptotic pathway. novusbio.com Once in the cytosol, cytochrome c interacts with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, a complex essential for the activation of caspase-9. embopress.orgnovusbio.com

Research indicates that a low concentration (3 µM) of this compound was sufficient to induce cytochrome c release in U-937 cells. csic.es

Caspases are a family of cysteine proteases that play central roles in the execution phase of apoptosis. This compound has been shown to induce the activation and processing of initiator caspases, such as caspase-8 and caspase-9, as well as the main executioner caspase, caspase-3, in U-937 cells. csic.es

Studies have measured the enzymatic activities of these caspases in response to this compound treatment. For instance, treatment with this compound resulted in a significant increase in the activity of caspase-9, caspase-8, and caspase-3/7. csic.es Specifically, a fourfold increase in caspase-9 activity and a similar activation of caspase-8 were observed. csic.es The activity of the executioner caspase-3/7 increased approximately sevenfold after treatment with this compound. csic.es

Western blot analysis has further confirmed the processing of pro-caspase-3 by this compound, indicating its activation. csic.es The processing of caspase-8 and -9 was also detected, with this compound being the most potent among tested guaianolides in inducing procaspase processing, correlating with the observed enzymatic activities. csic.es These findings suggest that both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) apoptotic pathways play important roles in the cell death induced by this compound. csic.es

Below is a table summarizing the observed increases in caspase activity in U-937 cells treated with this compound:

| Caspase Type | Fold Increase in Activity (relative to untreated control) |

| Caspase-9 | ~4-fold |

| Caspase-8 | Similar to Caspase-9 |

| Caspase-3/7 | ~7-fold |

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair and is a well-established substrate for activated caspase-3 during apoptosis. Cleavage of PARP is considered a hallmark of caspase-mediated apoptosis. csic.es

Research has demonstrated that this compound treatment leads to the cleavage of PARP in U-937 cells. mdpi.comresearchgate.netcsic.es Immunoblotting analysis revealed the hydrolysis of the 116 kDa full-length PARP protein to its characteristic 85 kDa fragment in cells treated with this compound. csic.es This cleavage is indicative of the activation of executioner caspases, particularly caspase-3, which target PARP. csic.esembopress.org

Cell Cycle Regulation Modulation

In addition to inducing apoptosis, this compound has been shown to modulate cell cycle progression, specifically causing a delay in the G1 phase. Proper cell cycle regulation is crucial for preventing uncontrolled cell proliferation, a hallmark of cancer.

The G1 phase is the first phase of the cell cycle, during which the cell grows and prepares for DNA replication. Delaying or arresting the cell cycle in the G1 phase can inhibit the proliferation of cancer cells.

This compound has been reported to delay the G1 phase progression in certain cell lines, such as tsFT210 cells (mouse tumor cells). nih.govusm.my This effect contributes to its antiproliferative activity. The mechanism underlying this G1 phase delay is linked to the compound's ability to inhibit the ubiquitination and subsequent degradation of p27Kip1, a cyclin-dependent kinase inhibitor (CKI). mdpi.comnih.govresearchgate.net

p27Kip1 plays a critical role in negatively regulating cell cycle progression, particularly at the G1-S transition, by inhibiting the activity of cyclin-dependent kinase (CDK) complexes like cyclin E/CDK2. creative-diagnostics.com Dysregulation and degradation of p27Kip1 are frequently observed in various cancers, contributing to uncontrolled cell proliferation. nih.gov

This compound has been identified as an inhibitor of the protein-protein interaction between Skp2-Cks1 and p27Kip1. nih.govresearchgate.net Skp2-Cks1 is a component of the SCF (Skp1-Cul1-F-box protein) ubiquitin ligase complex (SCFSkp2) responsible for the ubiquitination and proteasomal degradation of p27Kip1. nih.gov By inhibiting this interaction, this compound prevents the ubiquitination of p27Kip1 in vitro, leading to the stabilization of p27Kip1 levels in cells, such as HeLa cells. nih.gov The increased levels of p27Kip1 consequently inhibit CDK activity, resulting in a delay in G1 phase progression and inhibition of cell growth in human cervical cancer cells and murine breast cancer cells. nih.govresearchgate.net

Flow cytometry experiments have also revealed that this compound treatment leads to an increase in the sub-G1 fraction of cells, which is indicative of apoptotic cell death, alongside its effects on cell cycle distribution. csic.es

Below is a summary of this compound's effect on G1 phase progression:

| Cell Line | Effect on G1 Phase Progression | Proposed Mechanism |

| tsFT210 | Delayed progression | Inhibition of p27Kip1 ubiquitination and degradation |

| HeLa | Stabilization of p27Kip1 levels | Inhibition of p27Kip1 ubiquitination and degradation |

| Cancer cells (human cervical, murine breast) | Inhibition of cell growth, delay of cell cycle progression | Inhibition of p27Kip1 ubiquitination and degradation |

Ubiquitin-Proteasome System Targeting

The ubiquitin-proteasome system (UPS) is a crucial pathway for protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in diverse cellular processes, including cell cycle progression. mdpi.comnih.gov Dysregulation of the UPS is implicated in various diseases, including cancer. nih.gov this compound has been shown to interfere with the UPS, specifically impacting the stability of the cyclin-dependent kinase inhibitor p27^Kip1. researchgate.netmdpi.comresearchgate.netresearchgate.netacs.orgptglab.com

Inhibition of p27^Kip1 Ubiquitination

Research indicates that this compound inhibits the ubiquitination of p27^Kip1. researchgate.netmdpi.comresearchgate.netacs.org Ubiquitination is a critical step that marks proteins for degradation by the proteasome. nih.govwikipedia.org By inhibiting this process, this compound prevents the tagging of p27^Kip1 with ubiquitin chains, thereby protecting it from proteasomal degradation. researchgate.netmdpi.comresearchgate.netacs.org This inhibition of ubiquitination is a key mechanism by which this compound influences p27^Kip1 levels.

Stabilization of p27^Kip1 Protein Levels

The inhibition of p27^Kip1 ubiquitination by this compound leads directly to the stabilization of p27^Kip1 protein levels within cells. researchgate.netmdpi.com Normally, p27^Kip1 is targeted for degradation by the SCF^Skp2 E3 ubiquitin ligase complex, particularly in late G1 and early S phases of the cell cycle, to allow for cell cycle progression. nih.govwikipedia.orgwikipedia.org By preventing its ubiquitination, this compound causes p27^Kip1 to accumulate. researchgate.netmdpi.comresearchgate.netresearchgate.netacs.org Increased levels of p27^Kip1 can then exert their inhibitory effect on cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically in the G1 phase. wikipedia.orgnih.govnih.gov

Research findings have demonstrated that this compound treatment results in increased p27^Kip1 protein levels in various cell lines. researchgate.netmdpi.comresearchgate.netresearchgate.netacs.org For example, studies in HeLa cells showed that this compound inhibited p27^Kip1 degradation, leading to its accumulation. researchgate.netmdpi.comresearchgate.netacs.org

Molecular Target Identification and Characterization

Identifying the specific molecular targets of this compound provides crucial insights into its mechanism of action. Studies have focused on its interaction with components of the SCF^Skp2 ubiquitin ligase complex, which is primarily responsible for p27^Kip1 degradation. nih.govwikipedia.org

Specific Protein-Protein Interaction Inhibition (e.g., Skp2-Cks1/p27^Kip1 Axis)

This compound has been identified as an inhibitor of the protein-protein interaction between Skp2, Cks1, and p27^Kip1. researchgate.netmdpi.comresearchgate.netacs.org The interaction between Skp2 and its accessory protein Cks1 is essential for the efficient ubiquitination and degradation of p27^Kip1 by the SCF^Skp2 complex. mdpi.comnih.govwikipedia.org Cks1 acts as a bridge, facilitating the binding of phosphorylated p27^Kip1 to Skp2. mdpi.comwikipedia.org By disrupting the interaction between Skp2-Cks1 and p27^Kip1, this compound prevents the formation of the complex required for p27^Kip1 ubiquitination and subsequent degradation. researchgate.netmdpi.comresearchgate.netacs.org This targeted inhibition of a specific protein-protein interaction within the UPS pathway is a key aspect of this compound's mechanism.

Research has shown that this compound can inhibit the interaction between mAGSkp2-Cks1 and p27^Kip1. researchgate.netresearchgate.netacs.org This disruption leads to the observed inhibition of p27^Kip1 ubiquitination and degradation. researchgate.netmdpi.comresearchgate.netacs.org

E3 Ubiquitin Ligase Inhibition (e.g., SCF^Skp2)

Several natural compounds, including this compound, have been identified as potential antitumor agents through Skp2 inhibition. wjgnet.comwindows.net

Comparative Mechanistic Analyses with Related Compounds (e.g., other chlorinated guaianolides)

This compound belongs to the class of chlorinated guaiane-type sesquiterpene lactones. researchgate.netdntb.gov.ua Comparative studies with other related chlorinated guaianolides have provided insights into the structural features that contribute to their biological activities. researchgate.netdntb.gov.ua While many guaianolides exhibit cytotoxic properties and can induce apoptosis, the specific mechanism of targeting the Skp2-p27 axis appears to be a notable feature of this compound. researchgate.netdntb.gov.ua

Research evaluating chlorinated guaianolides isolated from plants has shown that compounds like Chlorohyssopifolins A, C, and D, along with this compound, are potent in inducing growth inhibition and apoptosis in certain cancer cell lines. researchgate.netdntb.gov.uamdpi.com Their mechanisms of action can involve various pathways, including cytochrome c release and caspase activation, in addition to potential effects on the UPS. researchgate.netdntb.gov.ua Comparative analyses help to understand the structure-activity relationships within this class of natural products and highlight the unique or shared mechanisms among them.

Data from studies on the growth inhibition induced by chlorinated guaianolides in human U-937 leukemia cells are presented below. researchgate.netdntb.gov.ua

| Compound | IC50 (µM) in U-937 cells |

| Chlorohyssopifolin A | < 10 |

| Chlorohyssopifolin C | < 10 |

| Chlorohyssopifolin D | < 10 |

| This compound | < 10 |

This table illustrates that this compound, along with several Chlorohyssopifolins, demonstrates potent growth inhibitory activity in this cell line, with IC50 values below 10 µM. researchgate.netdntb.gov.ua

Structure Activity Relationship Sar Studies and Drug Design Principles

Identification of Pharmacophoric Features

The biological activity of Linichlorin A, a chlorinated guaianolide-type sesquiterpene lactone, is intrinsically linked to its unique three-dimensional structure. mdpi.comwikipedia.org A pharmacophore, in this context, represents the specific ensemble of steric and electronic features necessary for optimal interaction with a biological target. For this compound and related compounds, key pharmacophoric features have been identified through extensive research, focusing on specific functional groups and substituents that govern its bioactivity. nih.govacs.org

Essential Functional Groups for Biological Activity (e.g., α-methylene-γ-lactone)

The most critical pharmacophoric feature of this compound and a vast number of other sesquiterpene lactones is the α-methylene-γ-lactone moiety. d-nb.infomdpi.com This functional group contains a reactive exocyclic double bond conjugated to a carbonyl group, which acts as a potent Michael acceptor. d-nb.info This allows the compound to readily react with biological nucleophiles, such as the thiol groups found in the amino acid cysteine within proteins. d-nb.info This alkylating capability is widely considered to be the primary mechanism behind the cytotoxic and other biological effects of these compounds, as it enables them to covalently bond to and inhibit the function of key enzymes and transcription factors. mdpi.comd-nb.info Studies have consistently shown that saturation of the exocyclic double bond in this lactone ring leads to a significant reduction or complete loss of biological activity, confirming its status as an essential feature for the bioactivity of the entire class of compounds. mdpi.com

Influence of Chlorinated Moieties on Activity

This compound belongs to a rare class of natural products known as chlorinated guaianolide sesquiterpenoids. mdpi.comnih.gov The presence of chlorine atoms can substantially modulate the biological activity of a molecule. Halogenation, particularly with chlorine, can alter a compound's lipophilicity, which affects its ability to cross cell membranes and reach its intracellular targets. Furthermore, the electronegativity and size of the chlorine atom can influence the electronic distribution and steric profile of the molecule, potentially leading to stronger interactions with its biological target. In the case of this compound and its relatives isolated from the genus Centaurea, the chlorinated moieties are considered integral to their potent cytotoxic effects against various human tumor cell lines. mdpi.com

Impact of Substituents (e.g., Ester group on C-8, Epoxide on C-4)

The following table presents the cytotoxic activity (IC₅₀ values) of this compound and related chlorinated guaianolides against various human tumor cell lines, illustrating the structure-activity relationships. mdpi.com

| Compound | R1 (C-8) | R2 (C-15) | IC₅₀ (μM) vs. HL-60 | IC₅₀ (μM) vs. U-937 | IC₅₀ (μM) vs. SK-MEL-1 |

|---|---|---|---|---|---|

| Chlorohyssopifolin A | -OCOCH(Cl)CH(CH₃)₂ | -H | 1.5 ± 0.1 | 3.0 ± 0.2 | 3.2 ± 0.1 |

| Chlorohyssopifolin C | -OCOCH(CH₃)CH₂Cl | -H | 3.3 ± 0.2 | 4.5 ± 0.3 | 7.5 ± 0.3 |

| This compound | -OCOCH(Cl)CH(CH₃)₂ | -Cl | 2.1 ± 0.1 | 3.1 ± 0.2 | 4.1 ± 0.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netresearchgate.net For complex natural products like guaianolides, QSAR models are invaluable for predicting the activity of novel derivatives and for understanding the specific physicochemical properties that drive potency. d-nb.info

QSAR studies on sesquiterpene lactones, including guaianolides, have utilized 3D molecular descriptors and genetic algorithms to build predictive models. nih.govresearchgate.net These models can identify key molecular properties such as shape, volume, and electronic features (e.g., electrostatic potential, dipole moments) that are critical for cytotoxic activity. For instance, a QSAR study on a series of guaianolide ester derivatives found a strong correlation between lipophilicity (expressed as logP) and activity, indicating that the ability to traverse biological membranes is a key factor. capes.gov.br Other QSAR analyses have highlighted the importance of specific atomic positions on the guaianolide core, with positions C4, C5, and C10 being identified as highly significant pharmacophoric sites for anticancer activity. nih.govacs.org By quantifying the contributions of different structural features, QSAR provides a rational basis for the design of new analogs with potentially enhanced activity.

Design Principles for Analog Development

The insights gained from SAR and QSAR studies form the foundation for designing new analogs of this compound. The primary goal is to create novel compounds with improved biological efficacy, greater selectivity for cancer cells over healthy cells, and more favorable pharmacological properties.

Strategies for Modulating Biological Efficacy

Several key strategies can be employed for the development of this compound analogs:

Modification of the C-8 Ester Group : As SAR studies have shown this position to be critical for modulating potency, synthesizing a library of analogs with diverse ester side chains (e.g., varying length, branching, aromaticity, and halogenation) is a primary strategy. mdpi.com This allows for fine-tuning of lipophilicity and steric interactions to optimize target binding.

Manipulation of Key Pharmacophoric Sites : Based on QSAR findings, strategic modifications should be focused on the most influential positions of the guaianolide skeleton, such as C4, C5, and C10. nih.govacs.org This could involve introducing or altering substituents like hydroxyl groups, epoxides, or other functional groups to enhance interactions with the biological target. acs.org

Alteration of Chlorination Patterns : The number and position of chlorine atoms can be varied to modulate lipophilicity and electronic properties. Synthesizing analogs with different chlorination patterns on either the main skeleton or the C-8 ester side chain could lead to compounds with enhanced cell permeability and target affinity.

By systematically applying these principles, researchers can rationally design and synthesize novel analogs of this compound, moving beyond the scaffolds provided by nature to develop new therapeutic agents with superior performance.

Optimization of Molecular Scaffolds for Targeted Action

Following a comprehensive search of available scientific literature, no specific research findings or data tables detailing the optimization of the this compound molecular scaffold for targeted action were identified. Structure-activity relationship (SAR) studies and drug design principles based on the modification of this compound and its derivatives have not been reported in the reviewed sources. Consequently, information regarding the systematic modification of its chemical structure to enhance biological activity, selectivity, or pharmacokinetic properties is not available at this time.

Advanced Research Methodologies and Techniques

In vitro Cell-Based Assay Systems

In vitro cell-based assays are fundamental in studying the effects of Linichlorin A on cellular behavior, particularly in the context of cancer. These systems allow for controlled environments to observe cellular responses to the compound.

Cancer Cell Line Panels for Activity Screening (e.g., HeLa, tsFT210, NIH3T3, HL-60, U-937, SK-MEL-1)

This compound has been evaluated against panels of human tumor cell lines to determine its growth inhibitory effects. Studies have shown this compound to be potent in terms of inducing growth inhibition in certain leukemia cell lines, such as HL-60 and U-937, and the melanoma cell line SK-MEL-1, with IC₅₀ values below 10 µM in these cases. nih.govcsic.esresearchgate.net It has also demonstrated preferential antiproliferative activity against HeLa and tsFT210 cells compared to NIH3T3 cells. nih.gov

Here is a summary of IC₅₀ values for this compound in select cell lines:

| Cell Line | IC₅₀ (µM) | Reference |

| HL-60 | 1.2 ± 0.6 | ulpgc.es |

| U-937 | 1.9 ± 0.5 | ulpgc.es |

| U-937/Bcl-2 | 2.9 ± 1.8 | ulpgc.es |

| SK-MEL-1 | 3.6 ± 1.3 | ulpgc.es |

| HeLa | nih.gov | |

| tsFT210 | nih.gov | |

| NIH3T3 | > 30 | nih.gov |

These screenings help establish structure-growth inhibition relationships and identify cell lines sensitive to this compound treatment. nih.gov

Flow Cytometry for Cellular Event Analysis (e.g., Apoptosis, Cell Cycle Progression)

Flow cytometry is a powerful technique used to analyze various cellular events, including apoptosis and cell cycle progression, in response to this compound. bio-rad-antibodies.comnih.govbdbiosciences.com Studies have utilized flow cytometry to demonstrate that this compound is a potent inducer of apoptosis in human U-937 leukemia cells. nih.govcsic.esresearchgate.netmdpi.com This technique allows for the detection and quantification of apoptotic cells, often through methods like double staining with annexin (B1180172) V-FITC and propidium (B1200493) iodide, which reveals phosphatidylserine (B164497) translocation to the cell surface, a hallmark of early apoptosis. mdpi.com Flow cytometry can also assess cell cycle distribution by measuring cellular DNA content, helping to understand how this compound affects the progression through different cell cycle phases. nih.govescca.eu this compound has been shown to delay G1 phase progression in tsFT210 cells. nih.gov

Western Blotting for Protein Expression and Modification Studies (e.g., PARP cleavage, Caspase processing, Cytochrome c release, p27^Kip1 levels)

Western blotting is a key technique for investigating changes in protein expression levels and post-translational modifications induced by this compound. bdbiosciences.com This method has been used to study critical apoptotic markers such as PARP cleavage, caspase processing, and cytochrome c release. nih.govcsic.esresearchgate.netmdpi.complos.orgnih.gov this compound treatment has been shown to induce the cleavage of the 116 kDa full-length PARP protein to its 85 kDa fragment, indicating caspase activation. mdpi.comnih.gov Western blotting has also revealed the processing of pro-caspase-3, caspase-8, and caspase-9 in U-937 cells treated with this compound, with this compound being particularly potent in inducing procaspase processing. mdpi.com Furthermore, this technique has demonstrated the concentration-dependent release of cytochrome c from mitochondria into the cytosol following this compound treatment, a crucial event in the intrinsic apoptotic pathway. mdpi.complos.orgnih.gov

Western blotting is also instrumental in studying the effect of this compound on the levels of cell cycle regulatory proteins like p27^Kip1. This compound has been reported as a negative regulator of the degradation of the cyclin-dependent kinase inhibitor p27^Kip1, leading to stabilization of p27^Kip1 levels in HeLa cells. csic.es

High-Throughput Screening (HTS) Platforms for Molecular Target Identification

High-throughput screening (HTS) platforms are utilized to rapidly test large libraries of compounds for specific biological activities or to identify molecular targets. bmglabtech.comthermofisher.comwikipedia.org In the context of this compound, HTS has been employed to identify it as a small-molecule inhibitor of p27^Kip1 degradation. nih.gov An HTS system was developed using fluorescently tagged proteins involved in the SCF^Skp2 ubiquitin ligase complex, which targets p27^Kip1 for degradation. nih.gov This allowed for the identification of compounds, including this compound, that inhibited the interaction between the SCF^Skp2 complex components and p27^Kip1 phosphopeptides. nih.gov HTS facilitates the efficient screening of numerous compounds to find those that modulate specific molecular pathways. bmglabtech.comthermofisher.com

In vitro Ubiquitination Assays

In vitro ubiquitination assays are used to directly assess the ability of compounds like this compound to interfere with the ubiquitination process of target proteins. promega.lunih.govptglab.com These assays reconstitute the ubiquitination machinery, typically involving E1, E2, and E3 enzymes, and the target protein, in a cell-free system. nih.govptglab.com By measuring the formation of ubiquitin conjugates on the target protein, researchers can determine if a compound inhibits this process. In vitro ubiquitination assays have shown that this compound inhibits the ubiquitination of p27^Kip1 by the SCF^Skp2 ubiquitin ligase complex. csic.esnih.gov This provides direct evidence for this compound's mechanism of action in stabilizing p27^Kip1 levels. csic.esnih.gov

Analytical Method Development for Research Quantitation and Purity Assessment

Developing robust analytical methods is crucial for accurately quantifying this compound in research samples and assessing its purity. These methods ensure the reliability and reproducibility of experimental results. Techniques such as liquid chromatography (LC) coupled with detectors like UV or mass spectrometry (MS) are commonly used for the separation, identification, and quantification of compounds like this compound. mdpi.com Method validation is essential to confirm that analytical procedures provide acceptable levels of linearity, accuracy, and precision within a specified range. europa.euich.org Purity assessment ensures that the observed biological effects are attributable to this compound itself and not to impurities. mdpi.compurdue.edu Methods for purity evaluation can involve quantifying individual impurities using various analytical techniques. mdpi.com The determination of quantitation limits (LOQ) is also important to establish the lowest concentration of this compound that can be reliably measured. europa.eupurdue.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) plays a significant role in the separation and purification of this compound from plant extracts. Studies investigating the chemical constituents of Centaurea species, known sources of sesquiterpene lactones including this compound, have employed HPLC for the isolation and purification of these compounds. Semi-preparative HPLC, often coupled with a refractive index (RI) detector and utilizing reversed-phase columns, has been described for the chromatographic separation of sesquiterpene lactones. mdpi.com This approach allows for the isolation of this compound and other related compounds from crude extracts or fractions obtained through initial chromatographic steps. mdpi.com Furthermore, HPLC procedures have been employed to obtain a complete profile of other chemical fractions, such as the free nitrogenous fraction, in plants where this compound is found, aiding in a broader understanding of the plant's chemical composition. jcu.edu.au

Hyphenated Techniques (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are indispensable for the qualitative and quantitative determination of this compound in various samples. LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique has been successfully applied for the identification and quantification of this compound in plant extracts. ijsit.comresearchgate.net For instance, LC-MS/MS analysis has been used to identify bioactive compounds, including this compound, in fractions from plant extracts that showed inhibitory effects in biological assays. ijsit.com The method allows for the detection of specific terpenoids based on their retention times and mass-to-charge ratios (m/z), with MS/MS analysis providing fragmentation patterns that help confirm the structure of compounds like this compound. ijsit.com This is particularly useful in complex natural product mixtures where multiple compounds with similar properties might be present.

Computational and Bioinformatics Approaches in Research

Computational methods and bioinformatics play an increasingly important role in the research of natural products, including exploring potential biological activities and identifying target interactions for compounds like this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are valuable tools for understanding the three-dimensional structure of this compound and its potential interactions with biological targets at the atomic level. While specific detailed molecular dynamics simulations for this compound were not extensively detailed in the search results, molecular modeling is a foundational aspect of structure-based drug discovery approaches. This compound has been discussed in the context of structure-based approaches used to identify inhibitors of protein-protein interactions, such as the interaction between Skp2 and Cks1. nih.govnih.gov Understanding the molecular structure and flexibility of this compound through modeling can provide insights into how it might bind to specific protein pockets or interfaces, which is crucial for rational drug design and optimization.

In silico Library Design and Virtual Screening

In silico library design and virtual screening are powerful computational techniques used to identify potential drug candidates from large collections of compounds based on their predicted binding affinity to a target protein. This compound has been identified through high-throughput screening systems, and its activity has been discussed in the context of virtual screening efforts aimed at finding inhibitors of targets like Skp2. nih.govnih.govnih.gov Virtual ligand screening, which involves docking libraries of compounds into the binding site of a target protein, has been employed to identify potential inhibitors that could disrupt protein interactions. nih.gov this compound's identification through such screening processes highlights the utility of these computational methods in discovering bioactive natural products or identifying known natural products with novel activities. Its mention in the context of virtual database screening further underscores the application of these techniques in natural product research. naturalproducts.net

Future Perspectives and Unaddressed Research Questions

Deeper Elucidation of Detailed Cell Death Signaling Pathways

While Linichlorin A has been shown to induce apoptosis via caspase activation and is suggested to involve both the extrinsic and intrinsic pathways, the detailed molecular mechanisms remain largely unknown. mdpi.com Apoptosis is a complex process regulated by intricate signaling networks, including initiator caspases like caspase-8 and -9, and executioner caspases such as caspase-3, -6, and -7. nih.govmdpi.com The extrinsic pathway is typically initiated by death ligands binding to cell-surface receptors, forming a death-inducing signaling complex (DISC), while the intrinsic pathway involves mitochondrial outer membrane permeabilization and the release of apoptogenic factors like cytochrome c. mdpi.comnih.govresearchgate.net

Future research should focus on precisely mapping the interactions of this compound with key proteins and molecules within these pathways. This includes identifying specific targets that this compound directly or indirectly influences. Further studies utilizing techniques such as Western blotting, flow cytometry, and gene expression analysis could provide a more comprehensive understanding of the cascade of events triggered by this compound, including the specific roles of different caspases and the involvement of Bcl-2 family proteins in the mitochondrial pathway. mdpi.commdpi.comresearchgate.net Investigating whether this compound also induces other forms of regulated cell death, such as necroptosis or pyroptosis, could broaden the understanding of its cytotoxic profile. frontiersin.org

Comprehensive Mapping of the Biological Activity Spectrum

Current research has primarily focused on the cytotoxic effects of this compound against certain human tumor cell lines. mdpi.comcore.ac.uk However, the full spectrum of its biological activities remains largely unexplored. Natural products can exhibit diverse pharmacological effects, including anti-inflammatory, antimicrobial, or immunomodulatory properties. bmc-rm.orgresearchgate.netbendola.com

A comprehensive mapping of this compound's biological activity spectrum is essential. This would involve screening the compound against a wider range of cell lines, including various cancer types and non-cancerous cells, to assess its selectivity. Furthermore, investigating its potential effects on other biological targets and pathways beyond those directly involved in apoptosis is warranted. Techniques such as high-throughput screening and in silico prediction tools could be valuable in identifying potential off-targets and predicting other possible biological activities. bmc-rm.orgosi.lv Understanding the complete activity profile will help determine the therapeutic potential of this compound for various diseases.

Advanced Biosynthetic Pathway Characterization and Engineering

The biosynthesis of this compound in its natural sources, such as Centaurea species, has not been fully elucidated. Understanding the enzymatic steps and genetic regulation involved in its production is crucial for sustainable and potentially scalable production. Sesquiterpene lactone biosynthesis typically involves the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways, followed by cyclization and functionalization steps catalyzed by various enzymes, including terpene synthases and cytochrome P450 enzymes.

Future research should aim to identify the specific genes and enzymes responsible for the biosynthesis of the guaiane (B1240927) skeleton and the subsequent chlorination and lactonization steps that lead to this compound. ontosight.aimdpi.comnih.govnih.gov This could involve genomic and transcriptomic studies of this compound-producing plants. Characterizing these enzymes could open avenues for metabolic engineering approaches to enhance this compound production in its native hosts or heterologous expression systems, potentially leading to more efficient and cost-effective supply. mdpi.com Furthermore, understanding the biosynthetic pathway could facilitate the generation of novel this compound analogs through biosynthetic engineering.

Development of Novel Analytical Derivatization Strategies

Analyzing natural products like this compound often requires sensitive and specific analytical methods. While spectroscopic techniques have been used for its structural determination, quantitative analysis in complex biological or environmental matrices may necessitate derivatization strategies to improve detection sensitivity and separation efficiency, particularly for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). shimadzu.comyoutube.comthermofisher.compsu.edu

Developing novel and efficient derivatization strategies specifically for this compound could significantly enhance its detection and quantification in various sample types. This could involve exploring different derivatizing reagents that target specific functional groups in this compound to improve its volatility, thermal stability, or detectability by different detectors (e.g., UV, fluorescence, mass spectrometry). youtube.comthermofisher.compsu.edunih.gov Optimization of derivatization protocols for different matrices (e.g., plant extracts, cell lysates, biological fluids) is also important for accurate analysis. Such advancements would be invaluable for pharmacokinetic studies, metabolic profiling, and quality control of this compound.

Preclinical Research Avenues and Validation in Complex Biological Systems

While in vitro studies have demonstrated the cytotoxic potential of this compound, its effects in more complex biological systems and in vivo models remain largely unexplored. Preclinical research is a critical step in evaluating the therapeutic potential of a compound before human trials. nih.govpagepress.orgnih.gov

Future research should prioritize preclinical studies to validate the in vitro findings and assess the efficacy and safety of this compound in relevant animal models of diseases, such as cancer. grafiati.com These studies would provide crucial information on its pharmacokinetics (absorption, distribution, metabolism, excretion), pharmacodynamics, and potential toxicity in a living organism. nih.govnih.gov Investigating the in vivo mechanisms of action and identifying potential biomarkers of response would also be important. Furthermore, exploring different routes of administration and formulation strategies in preclinical models is necessary to determine the feasibility of developing this compound as a therapeutic agent. nih.gov Validation in complex biological systems is essential to translate the promising in vitro results into potential clinical applications. researchgate.net

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing Linichlorin A from natural sources?

this compound, a chlorine-containing sesquiterpene lactone, is typically isolated via chromatographic techniques (e.g., HPLC, TLC) and characterized using NMR, mass spectrometry, and X-ray crystallography. For new compounds, purity must be validated through melting point analysis, elemental composition, and spectral consistency with literature . Known compounds require cross-referencing with established databases (e.g., RIKEN NPDepo) to confirm identity .

Q. How can researchers ensure reproducibility in assays evaluating this compound’s bioactivity?

Experimental protocols must detail cell lines (e.g., tsFT210 mouse cancer cells), treatment conditions (e.g., IC₅₀ = 1.6 μM for 8–12 hours), and controls. Include batch-specific compound verification (e.g., LC-MS for purity) and reference standard operating procedures (SOPs) for assays like cell cycle analysis . Public repositories (e.g., NCI library) are preferred for sourcing validated compounds .

Q. What are the critical parameters for designing dose-response studies with this compound?

Use a logarithmic concentration range (e.g., 0.1–10 μM) to capture EC₅₀/IC₅₀ values. Validate cytotoxicity via parallel viability assays (e.g., MTT, ATP luminescence) and account for solvent effects (e.g., DMSO ≤0.1%). Statistical power analysis should determine sample size, with triplicate runs to minimize variability .

Advanced Research Questions

Q. How do contradictory findings about this compound’s cell cycle effects arise, and how can they be resolved?

Discrepancies may stem from cell-type specificity (e.g., RPMI 8226 vs. tsFT210 cells) or assay endpoints (e.g., G0/G1 arrest vs. S-phase delay). Meta-analyses should compare experimental conditions (e.g., treatment duration, serum concentrations) and validate findings with orthogonal methods (e.g., flow cytometry vs. Western blot for p27 levels) . Cross-referencing raw data in supplementary materials is critical .

Q. What strategies are effective for elucidating this compound’s molecular targets in Skp2-mediated p27 ubiquitylation?

Combine affinity purification (e.g., pull-down assays with biotinylated this compound) and proteomics (LC-MS/MS). Validate hits using siRNA knockdowns or CRISPR-Cas9 gene editing in relevant models. Structural modeling (e.g., molecular docking) can predict binding sites, though co-crystal structures remain unavailable for SCFSkp2 .

Q. How should researchers address potential PAINS (pan-assay interference compounds) liabilities in this compound studies?

Screen for redox activity (e.g., glutathione reactivity assays), colloidal aggregation, and fluorescence interference. Use orthogonal assays (e.g., thermal shift vs. cellular proliferation) to confirm target specificity. This compound lacks reported PAINS flags, but negative controls (e.g., gentian violet) should be included for benchmarking .

Q. What frameworks are recommended for integrating this compound data into broader sesquiterpene lactone research?

Use comparative metabolomics to identify structural analogs (e.g., chlorjanerin, repensolide) and assess conserved bioactivity. Phylogenetic analysis of source organisms (e.g., Centaurea species) can reveal biosynthesis pathways. Public databases like PubChem and ChEMBL should be mined for cross-referencing .

Methodological Guidance

Q. How to critically evaluate the validity of this compound-related literature?

Assess experimental transparency: Are raw data, spectra, and statistical analyses provided? Peer-reviewed journals (e.g., Med. Chem. Commun.) are prioritized over unreviewed platforms. Verify compound sourcing (e.g., RIKEN NPDepo vs. unverified vendors) and consistency with prior studies (e.g., IC₅₀ ranges) .

Q. What are best practices for presenting this compound data in publications?

- Figures: Limit chemical structures to 2–3 per graphic; avoid compound-specific labels (e.g., "4b") in TOC images .

- Tables: Include IC₅₀ values, cell lines, and statistical significance (p-values). Differentiate primary data (e.g., experimental results) from secondary analyses (e.g., molecular docking) .

- Supplemental Data: Provide NMR spectra, dose-response curves, and raw cell cycle data in machine-readable formats .

How to formulate research questions that address gaps in this compound’s mechanism of action?

Use the PICO framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.